1,4-Dimethyl-2-(4-nitrophenoxy)benzene

Description

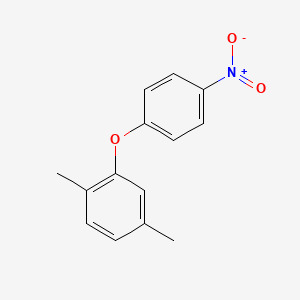

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethyl-2-(4-nitrophenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-10-3-4-11(2)14(9-10)18-13-7-5-12(6-8-13)15(16)17/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMGBPWZDRGWPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623081 | |

| Record name | 1,4-Dimethyl-2-(4-nitrophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149742-80-3 | |

| Record name | 1,4-Dimethyl-2-(4-nitrophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,4 Dimethyl 2 4 Nitrophenoxy Benzene

Established Strategies for Diaryl Ether Formation in Academic Synthesis

The construction of the ether bond between two different aromatic rings is a well-studied transformation. Key methodologies have evolved from harsh, classical conditions to milder, more versatile catalytic systems, providing chemists with a range of options to access complex molecules like 1,4-Dimethyl-2-(4-nitrophenoxy)benzene.

Cross-coupling reactions catalyzed by transition metals, particularly copper, nickel, and palladium, are powerful tools for forming carbon-heteroatom bonds, including the C-O bond in diaryl ethers. These methods typically involve the reaction of an aryl halide or pseudohalide with a phenol (B47542) in the presence of a metal catalyst and a base.

The Ullmann condensation, first reported by Fritz Ullmann in 1905, is the classical method for synthesizing diaryl ethers. nih.gov The reaction traditionally involves the coupling of an alkali metal phenoxide with an aryl halide in the presence of a stoichiometric amount of copper, often as copper metal or copper(I) salts (e.g., CuI, CuBr). nih.govchemrxiv.org The synthesis of this compound via this method would typically involve the reaction of 2,5-dimethylphenoxide with an activated aryl halide like 1-chloro-4-nitrobenzene (B41953) or 1-bromo-4-nitrobenzene (B128438). The presence of the electron-withdrawing nitro group on the aryl halide facilitates the reaction. chemrxiv.org

Traditional Ullmann reactions are known for their harsh conditions, often requiring high temperatures (frequently above 200 °C) and polar, high-boiling solvents like DMF, N-methylpyrrolidone, or nitrobenzene. chemrxiv.org However, significant advancements have been made to render these reactions milder and more catalytic. The use of specific ligands can accelerate the catalytic cycle, allowing for lower reaction temperatures and reduced catalyst loadings. For instance, ligands such as picolinic acid and various amino acids have been shown to be effective in promoting copper-catalyzed C-O coupling reactions under more moderate conditions. mit.edu A modern Ullmann-type approach to this compound could utilize catalytic CuI, a ligand like picolinic acid, and a base such as K3PO4 or Cs2CO3 in a solvent like DMSO or dioxane at temperatures around 100 °C. mit.edu

Table 1: Comparison of Traditional vs. Modern Ullmann-Type Reaction Conditions for Diaryl Ether Synthesis

| Parameter | Traditional Ullmann Condensation | Modern Ligand-Accelerated Ullmann-Type Reaction |

| Copper Source | Stoichiometric Cu powder, Cu₂O, CuX | Catalytic (1-10 mol%) CuI, Cu₂O, Cu(OTf)₂ |

| Temperature | 150-250 °C | 80-130 °C |

| Base | Stoichiometric phenoxide salt (e.g., RONa, ROK) | K₃PO₄, Cs₂CO₃, K₂CO₃ |

| Ligand | Typically none | Picolinic acid, N,N-Dimethylglycine, Phenanthroline |

| Solvent | DMF, NMP, Pyridine, Nitrobenzene | Dioxane, Toluene (B28343), DMSO |

| Aryl Halide | Activated halides (Ar-I, Ar-Br) preferred | Broader scope including Ar-Cl (with specific systems) |

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based methods. ucla.edu The development of sophisticated ligand systems has enabled nickel catalysts to effectively couple phenols with aryl chlorides, which are generally less reactive than the corresponding bromides and iodides but are more economical. acs.org

For the synthesis of this compound, a nickel-catalyzed approach would involve coupling 2,5-dimethylphenol (B165462) with 1-chloro-4-nitrobenzene. Modern catalyst systems often employ a Ni(0) precursor, such as Ni(COD)₂, in combination with a specialized bisphosphine ligand. nih.govacs.org Ligands from the 'DalPhos' family, for example, have demonstrated broad applicability in C-O cross-coupling reactions. researchgate.net The reaction is typically carried out in the presence of a strong base like sodium tert-butoxide (NaOtBu) in a non-polar solvent such as toluene or dioxane. These advancements allow the C-O bond formation to proceed under thermal conditions with high efficiency for a range of substituted phenols and (hetero)aryl chlorides. acs.org

Table 2: Representative Conditions for Nickel-Catalyzed Diaryl Ether Synthesis

| Component | Example | Role |

| Nickel Precatalyst | Ni(COD)₂, NiCl₂(dppp) | Source of active Ni(0) catalyst |

| Ligand | PhPAd-DalPhos, dppf | Stabilizes Ni catalyst, facilitates oxidative addition/reductive elimination |

| Base | NaOtBu, K₃PO₄, K₂CO₃ | Deprotonates the phenol to form the active nucleophile |

| Aryl Electrophile | 1-Chloro-4-nitrobenzene | Arylating agent |

| Nucleophile | 2,5-Dimethylphenol | Phenolic coupling partner |

| Solvent | Toluene, Dioxane, t-Amyl alcohol | Reaction medium |

| Temperature | 80-120 °C | Thermal activation |

Palladium catalysis is a cornerstone of modern cross-coupling chemistry, most notably in the form of the Buchwald-Hartwig amination and its C-O coupling variants. These reactions allow for the formation of diaryl ether bonds under relatively mild conditions with high functional group tolerance. The synthesis of this compound could be achieved by coupling 2,5-dimethylphenol with an aryl halide like 1-bromo-4-nitrobenzene using a palladium catalyst.

A typical palladium-catalyzed system consists of a palladium precursor [e.g., Pd(OAc)₂, Pd₂(dba)₃] and a sterically hindered phosphine (B1218219) ligand (e.g., XPhos, RuPhos, BrettPhos). However, the presence of a nitro group on the aryl halide can present challenges. The nitro group is a powerful electron-withdrawing group and can also be a site for side reactions, including reduction or denitrative coupling where the nitro group is replaced entirely. chemrxiv.orgresearchgate.net Therefore, careful selection of the catalyst, ligand, and reaction conditions is crucial to favor the desired C-O bond formation while preserving the nitro functionality. The reaction generally requires a strong base, such as NaOtBu or LHMDS, and is run in an inert solvent like toluene.

Nucleophilic aromatic substitution (SNAr) is a powerful, metal-free method for forming C-O bonds in diaryl ethers, particularly when the aromatic ring being attacked is highly electron-deficient.

The SNAr mechanism is highly suitable for the synthesis of this compound. This pathway requires three key components: an aryl ring with a strong electron-withdrawing group (EWG), a good leaving group (LG), and a potent nucleophile. In this specific synthesis, the 4-nitrophenyl moiety provides the necessary activation, as the nitro group is one of the strongest EWGs, stabilizing the intermediate Meisenheimer complex.

The reaction would proceed by treating an activated aryl halide, such as 1-fluoro-4-nitrobenzene (B44160) or 1-chloro-4-nitrobenzene, with the sodium or potassium salt of 2,5-dimethylphenol (the phenoxide). The phenoxide acts as the nucleophile, attacking the carbon atom bearing the leaving group. The rate of reaction is highly dependent on the nature of the leaving group, with the reactivity order being F >> Cl > Br > I. This is because the first step (nucleophilic attack) is rate-determining, and the high electronegativity of fluorine enhances the electrophilicity of the ipso-carbon. The reaction is typically performed in a polar aprotic solvent, such as DMSO or DMF, which effectively solvates the cation of the phenoxide salt, enhancing the nucleophilicity of the phenoxide anion. researchgate.net

Table 3: Factors Influencing SNAr Reactions for Diaryl Ether Synthesis

| Factor | Description | Relevance to Target Synthesis |

| Electron-Withdrawing Group | Must be ortho or para to the leaving group to stabilize the negative charge in the Meisenheimer complex. | The para-nitro group strongly activates the ring for nucleophilic attack. |

| Leaving Group | The bond to the leaving group is broken after the rate-determining step. Reactivity: F > Cl > Br > I. | 1-Fluoro-4-nitrobenzene would be the most reactive substrate. |

| Nucleophile | A strong nucleophile is required. Phenoxides are excellent nucleophiles for this reaction. | The 2,5-dimethylphenoxide, generated by a base like NaOH or KH. |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF, NMP) are preferred. | These solvents enhance the rate by solvating the counter-ion of the nucleophile. |

Regioselectivity and Substrate Specificity in SNAr Reactions

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the formation of diaryl ethers, particularly when one of the aromatic rings is activated by electron-withdrawing groups (EWGs). The regioselectivity and success of the SNAr reaction are critically dependent on the electronic and steric properties of the substrates.

Regioselectivity: The SNAr mechanism proceeds via an addition-elimination pathway, forming a resonance-stabilized Meisenheimer complex intermediate. researchgate.net For this to occur, the aromatic ring must be electron-deficient. In the synthesis of this compound, the 4-nitrophenyl group is highly activated by the nitro group, a powerful EWG, at the para position. This activation makes the carbon atom bearing a leaving group (e.g., a halogen) highly electrophilic and susceptible to nucleophilic attack.

The regioselectivity is therefore dictated by the position of the EWG relative to the leaving group. The strongest activation occurs when the EWG is ortho or para to the leaving group, as this allows the negative charge of the Meisenheimer complex to be delocalized onto the EWG. numberanalytics.com Consequently, the most viable SNAr strategy for the target molecule involves the reaction of a 4-nitrophenoxide with a 1,4-dimethylbenzene derivative bearing a leaving group at the 2-position, or more commonly, the reaction of a 2,5-dimethylphenoxide with a 1-halo-4-nitrobenzene. The latter is far more favorable due to the activated nature of the 1-halo-4-nitrobenzene substrate. scientificupdate.com

Substrate Specificity: The nature of both the nucleophile and the electrophilic aromatic substrate significantly influences the reaction rate and outcome.

The Electrophile: The electrophilicity of the aryl halide is paramount. The presence of the para-nitro group is essential for activating the ring. The choice of the leaving group (LG) is also crucial, with the reaction rate typically following the trend F >> Cl > Br > I. The high electronegativity of fluorine stabilizes the transition state leading to the Meisenheimer complex. chemrxiv.org Therefore, 1-fluoro-4-nitrobenzene is often the most reactive substrate for this transformation. acs.org

The Nucleophile: The nucleophile in this synthesis is the 2,5-dimethylphenoxide, formed by deprotonating 2,5-dimethylphenol with a suitable base. The nucleophilicity of the phenoxide is influenced by the electronic effects of its substituents. The two methyl groups on the phenol ring are weakly electron-donating, which slightly increases the electron density on the oxygen atom, thereby enhancing its nucleophilicity compared to unsubstituted phenoxide. However, steric hindrance from the ortho-methyl group can potentially decrease the reaction rate. numberanalytics.comacs.org

| Substrate Component | Factor | Effect on SNAr Reactivity | Rationale |

|---|---|---|---|

| Aryl Halide (Electrophile) | Electron-Withdrawing Group (e.g., -NO2) | Increases Reactivity | Stabilizes the negative charge in the Meisenheimer complex through resonance. researchgate.net |

| Leaving Group (LG) | Rate: F > Cl > Br > I | The rate-determining step is typically the nucleophilic attack; highly electronegative LGs stabilize the transition state. chemrxiv.org | |

| Phenoxide (Nucleophile) | Electron-Donating Groups (e.g., -CH3) | Increases Nucleophilicity | Increases electron density on the phenoxide oxygen. |

| Steric Hindrance (e.g., ortho-substituents) | Decreases Reactivity | Hinders the approach of the nucleophile to the electrophilic carbon center. acs.org |

Direct Transformation Strategies through SNAr

The most direct synthesis of this compound via SNAr involves the coupling of 2,5-dimethylphenol with an activated aryl halide such as 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene. This reaction is typically performed in a one-pot fashion under basic conditions.

The general procedure involves the deprotonation of 2,5-dimethylphenol with a base to form the corresponding phenoxide, which then acts as the nucleophile. This phenoxide attacks the electron-deficient aryl halide, displacing the halide leaving group to form the desired diaryl ether.

Key reaction parameters include:

Base: A variety of bases can be used, ranging from alkali metal hydroxides (NaOH, KOH) to carbonates (K₂CO₃, Cs₂CO₃) and hydrides (NaH). The choice of base depends on the reaction solvent and the acidity of the phenol. Weaker bases like potassium carbonate are often sufficient, especially in polar aprotic solvents. organic-chemistry.org

Solvent: Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) are preferred. scientificupdate.com These solvents are effective at solvating the cation of the phenoxide salt while leaving the anionic nucleophile relatively free, thus enhancing its reactivity.

Temperature: The reaction temperature can range from room temperature to over 150 °C, depending on the reactivity of the substrates. For highly activated substrates like 1-fluoro-4-nitrobenzene, the reaction can often proceed at lower temperatures. acs.org

Microwave Irradiation: To accelerate the reaction, microwave-assisted synthesis has proven effective. This technique can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner product formation by minimizing thermal decomposition. organic-chemistry.org

A catalyst-free, direct coupling of phenols with electron-deficient aryl halides in refluxing DMSO can yield diaryl ethers in very good yields within minutes, highlighting the efficiency of direct SNAr transformations. organic-chemistry.org

Oxidative Coupling Reactions with Phenols

An alternative to SNAr is the oxidative coupling of phenols. This method involves the direct formation of the C-O ether bond between 2,5-dimethylphenol and 4-nitrophenol, mediated by an oxidizing agent. These reactions typically proceed through radical mechanisms. researchgate.net

The process begins with the one-electron oxidation of the phenol substrates to form phenoxy radicals. These radicals can then couple to form the diaryl ether. A significant challenge in oxidative cross-coupling is controlling the selectivity. Three potential products can form: the desired heterodimer (this compound) and two homodimers from the self-coupling of each phenolic starting material. wikipedia.org

Various catalytic systems have been developed to promote oxidative C-O coupling, including those based on copper, iron, and vanadium. wikipedia.orgrsc.org For instance, copper catalysts have been successfully employed in aerobic oxidative coupling reactions of phenols. rsc.org The mechanism often involves the formation of a copper-phenoxide complex, which facilitates the generation of the phenoxy radical and subsequent coupling.

Enzymatic catalysis, using enzymes like laccases or peroxidases, offers a green alternative for phenolic coupling. These enzymes can generate phenoxy radicals under mild conditions, but controlling the chemo- and regioselectivity remains a primary research focus. researchgate.net Achieving high selectivity for the C-O coupled heterodimer over C-C coupled products and homodimers is a key challenge that often requires careful substrate design or the use of directing groups. wikipedia.org

Directed Synthetic Approaches to this compound

A directed synthesis of this compound requires careful strategic planning regarding the introduction of the key functional moieties and the optimization of reaction conditions to maximize yield and selectivity.

Strategic Considerations for Introducing Dimethyl and Nitrophenoxy Moieties

The synthesis of this specific isomer necessitates a retrosynthetic analysis that considers the directing effects of the substituents. The most logical disconnection is at the ether linkage, leading to two precursor fragments: a derivative of 2,5-dimethylphenol and a derivative of 4-nitrophenol.

Strategy 1: Convergent Synthesis (Most Common) The most efficient and common strategy is a convergent approach where the two pre-functionalized aromatic rings are joined in a late-stage coupling step.

Fragment A: 2,5-Dimethylphenol (or its corresponding phenoxide). This precursor already contains the required 1,4-dimethyl substitution pattern and the nucleophilic oxygen atom. It is commercially available.

Fragment B: 1-Halo-4-nitrobenzene (e.g., 1-fluoro- or 1-chloro-4-nitrobenzene). This serves as the activated electrophile. The nitro group is installed prior to the coupling step, which is crucial for activating the ring for an SNAr reaction.

This approach is strategically sound because it avoids issues with regioselectivity that would arise from attempting to functionalize a pre-formed diaryl ether. For example, nitrating 2-(1,4-dimethylphenoxy)benzene would likely result in a mixture of isomers and potential degradation. Similarly, introducing the methyl groups onto a nitrophenoxy-benzene precursor would be complex.

Strategy 2: Linear Synthesis via Functional Group Interconversion A less direct, linear approach could involve starting with a more basic precursor like p-xylene (B151628) (1,4-dimethylbenzene).

Nitration of p-xylene: Electrophilic nitration of p-xylene yields 1,4-dimethyl-2-nitrobenzene (B166905). biosynth.com The methyl groups are ortho-, para-directing, leading to nitration at the 2-position.

Introduction of the Oxygen Moiety: The resulting 1,4-dimethyl-2-nitrobenzene does not have a suitable functional group for direct coupling with 4-nitrophenol. One could envision a denitrative coupling, where the nitro group of 1,4-dimethyl-2-nitrobenzene is replaced by the 4-nitrophenoxy group, but this would require specific transition-metal catalysis and the nitro group is not an ideal leaving group for classical SNAr. acs.orgeurekaselect.com A more plausible, albeit multi-step, route would involve reduction of the nitro group to an amine, diazotization, and conversion to a phenol (2,5-dimethylphenol), which then leads back to Strategy 1.

Given the efficiency and high selectivity of the SNAr reaction on an activated nitro-aromatic ring, the convergent strategy is overwhelmingly preferred.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing the reaction conditions for the SNAr-based synthesis is critical to ensure high yield and purity of the final product. The key variables to consider are the base, solvent, temperature, and choice of leaving group on the electrophile. numberanalytics.com

The table below outlines a hypothetical optimization study for the reaction between 2,5-dimethylphenol and 1-chloro-4-nitrobenzene, based on established principles for diaryl ether synthesis.

| Entry | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| 1 | K₂CO₃ (1.5) | Acetonitrile | 80 | 24 | Low | Incomplete reaction; low solubility. |

| 2 | K₂CO₃ (1.5) | DMF | 100 | 12 | Moderate | Improved conversion over acetonitrile. |

| 3 | K₂CO₃ (1.5) | DMSO | 120 | 8 | Good | Higher temperature and solvent polarity accelerate the reaction. organic-chemistry.org |

| 4 | Cs₂CO₃ (1.5) | DMF | 100 | 10 | Good | Cs₂CO₃ is often more effective due to higher solubility and the "caesium effect". researchgate.net |

| 5 | NaH (1.2) | THF | 65 | 24 | Low | Stronger base but THF is a less ideal solvent for SNAr than DMF/DMSO. |

| 6 | K₂CO₃ (1.5) | DMSO | 120 (Microwave) | 0.25 | Excellent | Microwave irradiation dramatically reduces reaction time. organic-chemistry.org |

| 7 | Reaction with 1-fluoro-4-nitrobenzene instead of chloro-derivative | |||||

| K₂CO₃ (1.5) | DMSO | 100 | 4 | Excellent | Fluoride is a better leaving group for SNAr, allowing for lower temperatures and shorter times. chemrxiv.org |

The optimization would likely conclude that using 1-fluoro-4-nitrobenzene with a base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMSO or DMF provides the best balance of reactivity, yield, and operational simplicity.

Precursor Functionalization and Synthetic Route Diversification

While the direct SNAr coupling of 2,5-dimethylphenol and 1-halo-4-nitrobenzene is the most straightforward route, diversification can be achieved by modifying the precursors or employing alternative coupling strategies.

Reaction Mechanisms and Advanced Reactivity Studies

Potential in Pharmaceutical and Agrochemical Industries

Diaryl ethers are a common scaffold in many biologically active compounds, including some with anticancer and antimicrobial properties. orgsyn.orguobasrah.edu.iq The presence of the nitro group can also contribute to biological activity, although it can also be associated with toxicity. Therefore, 1,4-Dimethyl-2-(4-nitrophenoxy)benzene and its derivatives could be investigated as potential lead compounds in drug discovery and agrochemical research.

Use in Organic Synthesis

Nitroaromatic compounds are versatile intermediates in organic synthesis. The nitro group can be reduced to an amino group, which can then be further functionalized. This makes this compound a potential precursor for the synthesis of more complex molecules, such as substituted aminodiaryl ethers, which may have applications in various fields.

Computational and Theoretical Investigations

Use in Scientific Research

As a substituted nitrophenyl ether, this compound could serve as a building block in medicinal chemistry or materials science. For example, the synthesis of chalcone (B49325) derivatives with anticancer properties has utilized substituted phenoxy groups as part of their design to explore biological activity. nih.gov The reduction of the nitro group to an amine would provide a route to amines with a diaryl ether scaffold, which are common in pharmacologically active compounds.

Industrial Applications

Nitrophenyl ethers, in general, are used as intermediates in the preparation of dyes and other specialty chemicals. google.com For instance, the related compound Solvent Green 3 is synthesized from 1,4-dihydroxyanthracene-9,10-dione and p-methylaniline, highlighting the use of substituted anilines (which can be derived from nitroaromatics) in dye manufacturing. chemicalbook.com It is plausible that 1,4-Dimethyl-2-(4-nitrophenoxy)benzene could be used in a similar capacity as an intermediate, although no specific industrial processes involving this compound have been reported.

Advanced Spectroscopic Characterization and Structural Elucidation

Reduction of the Nitro Group

The nitro group is readily susceptible to reduction to an amino group (-NH2) using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C), or metals in acidic media (e.g., Sn/HCl or Fe/HCl). This transformation would yield 4-(2,5-dimethylphenoxy)aniline, a potentially useful intermediate for the synthesis of dyes, pharmaceuticals, and polymers.

Electrophilic Aromatic Substitution

The two aromatic rings exhibit different reactivities towards electrophilic substitution.

2,5-Dimethylphenyl Ring: This ring is activated by the two electron-donating methyl groups and the ortho,para-directing ether oxygen. Electrophilic attack would be directed to the positions ortho and para to the activating groups.

4-Nitrophenyl Ring: This ring is strongly deactivated by the electron-withdrawing nitro group. Electrophilic substitution on this ring would be significantly more difficult and would be directed to the meta position relative to the nitro group.

Applications in Advanced Materials Science Non Biological Focus

Metabolic Pathways

The metabolism of aromatic ethers and nitroaromatic compounds in organisms is often mediated by cytochrome P450 enzymes. Potential metabolic transformations include:

Reduction of the Nitro Group: This is a common metabolic pathway for nitroaromatic compounds, leading to the formation of an amino group.

Hydroxylation of the Aromatic Rings: The aromatic rings can be hydroxylated at various positions.

O-Dealkylation or Ether Cleavage: While the diaryl ether bond is generally stable, enzymatic cleavage can occur.

Oxidation of the Methyl Groups: The methyl groups can be oxidized to hydroxymethyl groups and further to carboxylic acids.

The resulting metabolites are typically more polar and can be more readily excreted from the body.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Findings

Currently, the academic footprint of 1,4-Dimethyl-2-(4-nitrophenoxy)benzene consists primarily of its inclusion in chemical catalogs and databases, which provide basic physicochemical data.

Table 7.1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 149742-80-3 |

| Molecular Formula | C14H13NO3 |

| Molecular Weight | 243.26 g/mol |

This data is compiled from publicly available chemical databases. appchemical.com

The primary contribution of existing literature is the implicit acknowledgment of its stability as a chemical entity. Its synthesis is achievable through standard etherification reactions, likely a variation of the Ullmann condensation or nucleophilic aromatic substitution (SNAr), where the electron-withdrawing nitro group activates the phenoxy ring for substitution. However, specific, peer-reviewed studies detailing its synthesis, characterization, or application are not prominent, indicating that its academic contribution lies more in its potential as a building block than in demonstrated utility.

Identification of Unexplored Synthetic Methodologies and Reactivity Pathways

The synthesis of diaryl ethers is a well-established field, yet opportunities for innovation exist, particularly in developing greener and more efficient methods.

Modern Coupling Methodologies : While classical Ullmann conditions (copper catalyst, high temperatures) are likely effective, the application of modern palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig C-O coupling) to the synthesis of this specific compound remains unexplored. Such methods could offer milder reaction conditions, higher yields, and broader functional group tolerance. nih.gov A comparative study of these methods could establish an optimized synthetic route.

Reactivity of the Nitro Group : The nitro group is a versatile functional handle. Its reduction would yield 4-(2,5-dimethylphenoxy)aniline, a diamine derivative with potential applications in polymer science (e.g., for polyimides or polyamides) or as a precursor for heterocyclic synthesis. mdpi.com The selective reduction of the nitro group in the presence of the diaryl ether linkage is a key chemical challenge that warrants investigation.

Electrophilic Aromatic Substitution : The reactivity of the two aromatic rings towards further functionalization via electrophilic substitution is another unexplored area. The directing effects of the dimethyl and nitrophenoxy groups would lead to complex regiochemical outcomes, which could be mapped out to create a library of more highly functionalized derivatives.

Outlook on Novel Non-Biological Material Design and Discovery

The structural components of this compound suggest potential applications in material science, an area that is entirely unexplored for this molecule.

High-Performance Polymers : Diaryl ether linkages are hallmarks of high-performance polymers like Polyether ether ketone (PEEK) and Polysulfone (PSU), bestowing thermal stability and chemical resistance. The amino derivative of the title compound, obtained via nitro reduction, could serve as a novel monomer. acs.org The incorporation of the dimethyl-substituted phenoxy group could enhance solubility and processability of the resulting polymers without significantly compromising their thermal properties.

Energetic Materials : Nitroaromatic compounds are the foundation of many energetic materials. While this molecule itself is unlikely to be a powerful explosive, it could serve as a plasticizer or a precursor for more complex energetic compounds. Research into its thermal decomposition behavior and energetic properties could reveal such potential.

Organic Electronics : The nitro group is a strong electron-withdrawing group, making the nitrophenoxy ring electron-deficient. This electronic characteristic is crucial in materials for organic electronics. mdpi.com By coupling this with an electron-donating moiety, it might be possible to design molecules with interesting charge-transfer properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Interdisciplinary Research Opportunities in Physical and Computational Chemistry

Computational chemistry offers a powerful, resource-efficient way to predict the properties and reactivity of this compound before undertaking extensive lab work.

Conformational Analysis and Electronic Structure : The rotational barriers around the C-O-C ether bond determine the molecule's three-dimensional shape, which in turn influences its packing in the solid state and its material properties. Density Functional Theory (DFT) calculations could elucidate the conformational landscape and predict key electronic properties like the HOMO-LUMO gap, electrostatic potential, and dipole moment. nih.govacs.org These predictions would be invaluable for designing applications in materials science.

Reaction Mechanism Modeling : Computational studies can model the reaction pathways for both its synthesis and subsequent transformations. For instance, modeling the SNAr reaction could clarify the role of the methyl groups in the reaction kinetics. acs.orgnih.gov Similarly, modeling the reduction of the nitro group could help predict selectivity and identify optimal reaction conditions.

Spectroscopic Characterization : Predicting spectroscopic signatures (NMR, IR, UV-Vis) through computational methods would greatly aid in the experimental characterization of the compound and its derivatives. This is particularly useful for distinguishing between potential isomers formed during functionalization reactions.

Q & A

Basic Questions

Q. What are the key considerations for synthesizing 1,4-Dimethyl-2-(4-nitrophenoxy)benzene, and how can reaction conditions be optimized for yield?

- Methodology :

- Nitro Group Introduction : Utilize nucleophilic aromatic substitution (SNAr) by reacting a methyl-substituted phenol derivative with 4-nitrochlorobenzene under basic conditions (e.g., K₂CO₃ in DMF). This mirrors methods for synthesizing nitrofen analogs .

- Optimization : Control temperature (80–120°C) and inert atmosphere (N₂/Ar) to prevent oxidation of intermediates. Monitor reaction progress via TLC or HPLC .

- Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) may enhance reaction rates .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- NMR :

- ¹H NMR : Identify methyl protons (δ 2.2–2.5 ppm) and aromatic protons split by substituents (e.g., para-nitrophenoxy group at δ 7.5–8.3 ppm) .

- ¹³C NMR : Confirm nitro group presence (C-NO₂ at ~148 ppm) and methyl carbons (~21 ppm) .

Q. What factors influence the stability of this compound under varying storage conditions?

- Light Sensitivity : Nitro groups are prone to photodegradation; store in amber vials at –20°C .

- Thermal Stability : Decomposition may occur above 150°C; differential scanning calorimetry (DSC) can assess thermal thresholds .

- Moisture : Hydrolysis of the ether bond is unlikely but possible under acidic/alkaline conditions; use desiccants for long-term storage .

Advanced Research Questions

Q. What mechanistic pathways are involved in the reduction of the nitro group in this compound, and how do reducing agents affect outcomes?

- Pathways :

- Catalytic Hydrogenation : Pd/C or Raney Ni in ethanol reduces NO₂ to NH₂ under H₂ (1–3 atm). Monitor for over-reduction or dehalogenation if halogens are present .

- Chemical Reduction : SnCl₂·2H₂O in HCl/ethanol selectively reduces NO₂ to NH₂ but may require post-reduction neutralization (10% NaOH) to isolate the amine .

- Agent Comparison : LiAlH₄ is unsuitable due to ether bond cleavage risks, while NaBH₄ is ineffective for nitro groups .

Q. How can computational tools predict the electronic properties and reactivity of this compound?

- DFT Calculations :

- Optimize geometry using B3LYP/6-31G(d) to determine HOMO/LUMO energies, revealing electron-withdrawing effects of the nitro group .

- Simulate reaction pathways (e.g., nitro reduction) to identify transition states and activation barriers .

- Database Tools : Use PubChem’s PISTACHIO and REAXYS to predict synthetic routes and by-products .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound across studies?

- Dose-Response Analysis : Re-evaluate assays (e.g., receptor binding) with standardized concentrations (IC₅₀/EC₅₀) to account for potency variations .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .

- Species-Specific Effects : Compare in vitro (human cell lines) and in vivo (rodent models) data to assess translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.